![molecular formula C16H12F6N2O2 B2965595 1-(3,5-Bis(trifluoromethyl)benzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 338782-03-9](/img/structure/B2965595.png)
1-(3,5-Bis(trifluoromethyl)benzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
The compound “1-(3,5-Bis(trifluoromethyl)benzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and two trifluoromethyl groups attached to a benzyl group .
Synthesis Analysis
The synthesis of such compounds often involves the formation of an amide bond via the expulsion of a molecule of water . A highly fluorinated building block like 3,5-Bis(trifluoromethyl)benzyl azide can be used in the synthesis . The high electronegativity and large steric hindrance of the 3,5-bis(trifluoromethyl)benzyl group can influence the synthesis process .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as Density Functional Theory (DFT) and other computational methods . The presence of the trifluoromethyl groups and the pyridine ring can significantly influence the electronic behavior of the molecule .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be involved in copper-catalyzed azide-alkyne cycloaddition (click reaction) . The trifluoromethyl groups can also influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be influenced by its molecular structure. For instance, it has a molecular weight of 307.03 . It is a liquid at room temperature with a density of 1.675 g/mL . Its refractive index is 1.445 .Scientific Research Applications
Battery Technology
Compounds with the 3,5-bis(trifluoromethyl)benzyl group have been used to modify covalent organic frameworks in lithium-sulfur batteries. This modification can suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability .
Mass Spectrometry
This group has been utilized as a derivatization reagent for the detection of uracil in DNA by gas chromatography and negative chemical ionization mass spectrometry .
Click Chemistry
The 3,5-bis(trifluoromethyl)benzyl azide is active in copper-catalyzed azide-alkyne cycloaddition reactions. It can be functionalized onto biomolecules, advanced materials, or polymers containing an alkyne .
Synthesis of Building Blocks
The compound could potentially be used in the synthesis of monosubstituted benzene-1,2-diamine building blocks for further chemical synthesis .
Organic Synthesis
It may be involved in direct amidation reactions under solvent-free conditions to synthesize amides .
Safety and Hazards
Future Directions
The future research directions for this compound could involve exploring its potential applications in various fields. For instance, it could be used in the synthesis of new materials or in the development of new pharmaceuticals . Further studies could also focus on improving the synthesis process and understanding the properties and behavior of this compound in more detail .
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various targets, such as enzymes, receptors, and ion channels .
Mode of Action
It is known that the trifluoromethyl group often enhances the lipophilicity and metabolic stability of a compound, which can improve its interaction with target proteins .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, such as signal transduction, enzyme catalysis, and ion transport .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of a compound, which can improve its bioavailability .
Result of Action
Compounds with similar structures have been shown to exert various effects, such as inhibiting enzyme activity, modulating receptor function, and altering ion channel conductance .
Action Environment
The action of 1-(3,5-Bis(trifluoromethyl)benzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the trifluoromethyl group can enhance the stability of a compound under acidic conditions .
properties
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N2O2/c1-23-13(25)12-3-2-4-24(14(12)26)8-9-5-10(15(17,18)19)7-11(6-9)16(20,21)22/h2-7H,8H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFLEYOJNIJSQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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